molecular formula C16H16ClNO3 B3081169 Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097114-96-9

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B3081169
CAS No.: 1097114-96-9
M. Wt: 305.75
InChI Key: AJGISEVHMUSAFN-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is an organic compound that features a benzylamine moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.

    Formation of Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of ethyl 3-aminobenzoate under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: It can be used to study enzyme interactions and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate
  • Ethyl 3-[(5-fluoro-2-hydroxybenzyl)amino]benzoate
  • Ethyl 3-[(5-methyl-2-hydroxybenzyl)amino]benzoate

Uniqueness

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-4-3-5-14(9-11)18-10-12-8-13(17)6-7-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGISEVHMUSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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